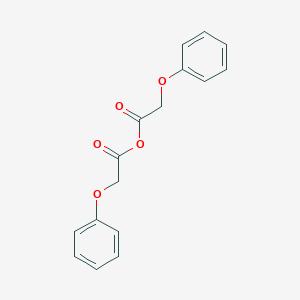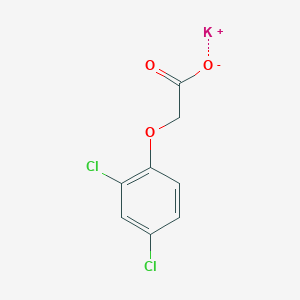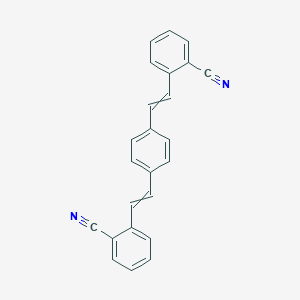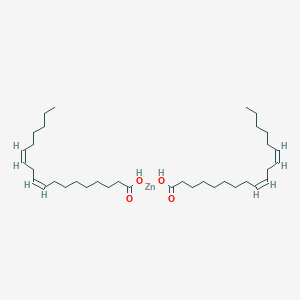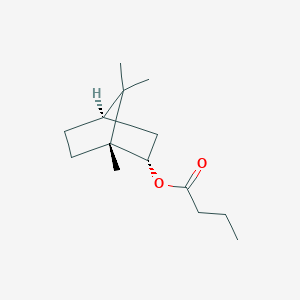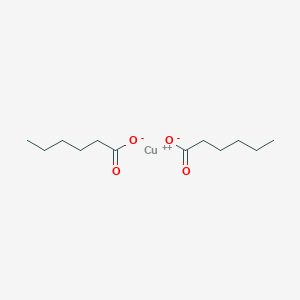
Copper dihexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper dihexanoate is a type of copper salt that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of copper dihexanoate is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property makes copper dihexanoate an effective catalyst in various reactions.
生化学的および生理学的効果
Copper dihexanoate has been shown to have various biochemical and physiological effects. This compound has been shown to have antimicrobial properties, which means that it can inhibit the growth of microorganisms. Copper dihexanoate has also been shown to have antioxidant properties, which means that it can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using copper dihexanoate in lab experiments is its effectiveness as a catalyst. This compound has been shown to be an effective catalyst in various reactions, which makes it a valuable tool in scientific research. However, one of the limitations of using copper dihexanoate is its toxicity. This compound can be toxic if ingested or inhaled, which means that it needs to be handled with care.
将来の方向性
There are many future directions for the use of copper dihexanoate in scientific research. One of the most significant areas of research is in the field of catalysis. Copper dihexanoate has shown promising results as a catalyst in various reactions, and further research in this area could lead to the development of new and more efficient catalysts. Another area of research is in the field of antimicrobial agents. Copper dihexanoate has been shown to have antimicrobial properties, and further research in this area could lead to the development of new and more effective antimicrobial agents.
Conclusion:
Copper dihexanoate is a valuable compound that has many potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various fields. Further research in this area could lead to the development of new and more efficient catalysts, antimicrobial agents, and other valuable tools for scientific research.
合成法
Copper dihexanoate can be synthesized using different methods, including the reaction between copper acetate and hexanoic acid or the reaction between copper oxide and hexanoic acid. The reaction between copper acetate and hexanoic acid is the most common method used to synthesize copper dihexanoate. This reaction involves the addition of hexanoic acid to copper acetate in the presence of a solvent. The resulting product is a blue-green crystalline solid that is soluble in organic solvents.
科学的研究の応用
Copper dihexanoate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of copper dihexanoate is in the field of catalysis. This compound has been shown to be an effective catalyst in various reactions, including the oxidation of alcohols and the synthesis of esters.
特性
CAS番号 |
13476-79-4 |
|---|---|
製品名 |
Copper dihexanoate |
分子式 |
C12H22CuO4 |
分子量 |
293.85 g/mol |
IUPAC名 |
copper;hexanoate |
InChI |
InChI=1S/2C6H12O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChIキー |
SMNMOEIFYRALNM-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
正規SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Cu+2] |
その他のCAS番号 |
13476-79-4 |
ピクトグラム |
Irritant |
関連するCAS |
142-62-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
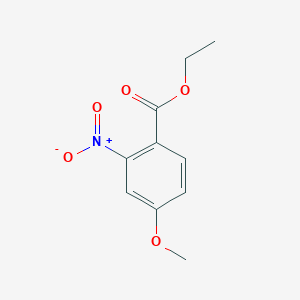
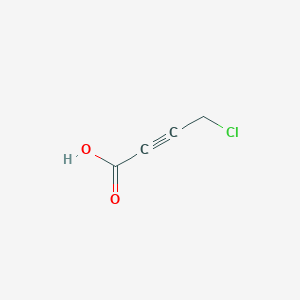
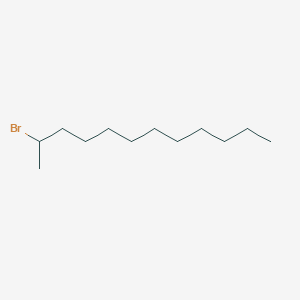
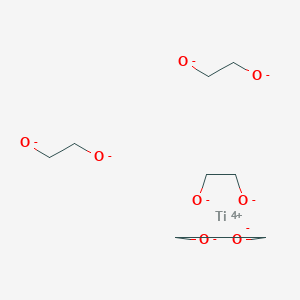
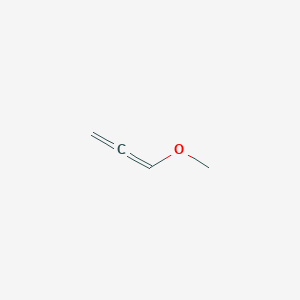
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
